molecular formula C9H6BrFO2 B2603358 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one CAS No. 1248174-02-8

5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one

Cat. No.: B2603358
CAS No.: 1248174-02-8
M. Wt: 245.047
InChI Key: JIVUCCWRHOXFKC-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-2-methylbenzofuran-3(2H)-one (CAS 1255208-34-4) is a halogenated benzofuranone derivative featuring a fused furan ring system. The compound is characterized by a bromine atom at position 5, a fluorine atom at position 7, and a methyl group at position 2 (Figure 1). The bromine and fluorine substituents enhance electronic effects, while the methyl group contributes to steric and lipophilic properties .

Figure 1. Structure of this compound.

Properties

IUPAC Name

5-bromo-7-fluoro-2-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVUCCWRHOXFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms into the benzofuran ring.

    Methylation: Addition of a methyl group to the benzofuran structure.

    Cyclization: Formation of the benzofuran ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydrobenzofurans.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrobenzofurans.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

A study demonstrated that a related benzofuran compound had an IC50 value of 16.4 μM against PLK1, a target in lung adenocarcinoma treatment. In vivo models showed a reduction in metastatic lesions without significant toxicity to healthy tissues . Another study reported IC50 values as low as 1.287 μM for certain derivatives against MCF-7 breast cancer cells, indicating superior efficacy compared to established chemotherapeutic agents like cisplatin .

Synthesis Methodologies

The synthesis of this compound involves several methodologies that enhance its yield and purity.

Synthetic Routes

Common synthetic routes include:

  • Bromination and Fluorination : Utilizing halogenation reactions to introduce bromine and fluorine atoms into the benzofuran structure.
  • Microwave-Assisted Synthesis : This method has been reported to improve reaction times and yields significantly compared to traditional heating methods .

Biological Activities Beyond Anticancer Effects

Aside from its anticancer applications, this compound may exhibit other biological activities:

  • Neuroprotective Effects : Some benzofuran derivatives have shown promise in neuropharmacology by modulating neurotransmitter systems and potentially protecting against neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies suggest that certain benzofuran compounds possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Comparative Analysis of Related Compounds

The following table summarizes the anticancer activities of various benzofuran derivatives compared to this compound:

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundHuh722Induces apoptosis via G1 arrest
MCC1019A54916.4Inhibits PLK1 signaling
Benzofuran derivative 13bMCF-71.287Induces apoptosis
Benzofuran derivative 13gMCF-71.875Induces apoptosis

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Halogenated Benzofuranones

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituents (Positions) CAS Number Key Differences
Target Compound Br (5), F (7), CH₃ (2) 1255208-34-4 Reference compound
5-Chloro-7-fluoro-2-methylbenzofuran-3(2H)-one Cl (5), F (7), CH₃ (2) 155814-22-5 Br → Cl substitution
7-Bromo-3(2H)-benzofuranone Br (7) 519018-52-1 No F or CH₃; Br at position 7
6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one OH (6), CH₃ (7) 21861-22-3 Hydroxyl group at position 6
  • Halogen Substitution Effects: Bromine vs. Fluorine Positioning: Fluorine at position 7 enhances electron-withdrawing effects, stabilizing the carbonyl group at position 3.

Sulfinyl and Aryl-Substituted Derivatives

These derivatives demonstrate:

  • Enhanced Pharmacological Potential: Sulfinyl groups improve solubility and binding affinity to biological targets, as seen in antifungal and antitumor activities .
  • Structural Complexity : The 4-fluorophenyl substituent introduces π-π stacking interactions, influencing crystal packing and stability .

Hydroxy-Substituted Analogs

  • 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one (CAS 21861-22-3) features a hydroxyl group at position 4.
Table 2: Physicochemical Properties
Compound Molecular Weight Melting Point (°C) LogP (Predicted) Hazards (GHS)
Target Compound 259.08 Not reported ~2.1 Acute toxicity (H302)
7-Bromo-3(2H)-benzofuranone 213.01 Not reported ~1.8 Skin irritation (H315)
5-Chloro-7-fluoro-2-methyl analog 216.60 Not reported ~1.9 Eye damage (H318)
  • Safety Considerations: The bromo-fluoro-methyl derivative may exhibit acute toxicity similar to 7-bromo-3(2H)-benzofuranone (CAS 519018-52-1), requiring stringent handling protocols .

Biological Activity

5-Bromo-7-fluoro-2-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogen substituents, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of bromine and fluorine atoms, which significantly influence its reactivity and biological interactions. The presence of these halogens can enhance the compound's binding affinity to various biological targets, potentially leading to increased efficacy in therapeutic applications .

The mechanism of action of this compound is hypothesized to involve modulation of enzyme activity and receptor interactions. The halogen substituents may facilitate stronger binding to active sites, thereby influencing signaling pathways and metabolic processes within cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with related benzofuran derivatives:

CompoundKey FeaturesBiological Activity
5-Bromo-2-methylbenzofuranLacks fluorineReduced reactivity
7-Fluoro-2-methylbenzofuranLacks bromineAltered binding properties
2-MethylbenzofuranNo halogensBaseline for comparison

The combination of both bromine and fluorine in this compound provides distinct chemical properties that may enhance its biological activity compared to its analogs .

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. In vitro assays using the MTT protocol revealed varying inhibitory concentrations (IC50) indicating their effectiveness in reducing cell viability .

Case Study:
In a study evaluating various benzofuran derivatives, one compound demonstrated an IC50 value of 5 μM against K562 leukemia cells, indicating potent cytotoxicity while sparing normal cells . This highlights the potential of halogenated benzofurans in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that the positioning of halogen atoms significantly influences the biological activity of benzofuran derivatives. For instance, modifications at specific positions on the benzofuran ring can enhance or diminish anticancer activity. Compounds with bromine at critical positions exhibited increased cytotoxicity, suggesting a strategic approach in drug design .

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